molecular formula C10H7F2NO B13665070 5-(2,4-Difluorophenyl)-3-methylisoxazole

5-(2,4-Difluorophenyl)-3-methylisoxazole

Cat. No.: B13665070
M. Wt: 195.16 g/mol
InChI Key: JGUUIBQOUHXHJD-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-3-methylisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the 2,4-difluorophenyl group and a methyl group on the isoxazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-difluorophenyl)-3-methylisoxazole typically involves the reaction of 2,4-difluoroaniline with appropriate reagents to form the isoxazole ring. One common method involves the use of organometallic derivatives and transition-metal-based catalysts. For example, a cross-coupling reaction between a diazonium salt of 2,4-difluoroaniline and an appropriate substituted benzene can be employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)-3-methylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

5-(2,4-Difluorophenyl)-3-methylisoxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-(2,4-difluorophenyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. For example, it may inhibit prostaglandin synthesis via the arachidonic acid pathway, similar to other nonsteroidal anti-inflammatory agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Difluorophenyl)-3-methylisoxazole is unique due to its specific isoxazole ring structure combined with the 2,4-difluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

5-(2,4-difluorophenyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C10H7F2NO/c1-6-4-10(14-13-6)8-3-2-7(11)5-9(8)12/h2-5H,1H3

InChI Key

JGUUIBQOUHXHJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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